molecular formula C14H10BrFN2O4 B3003374 4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide CAS No. 391228-81-2

4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B3003374
CAS No.: 391228-81-2
M. Wt: 369.146
InChI Key: VAMHKGBCXIMKSL-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide is a benzamide derivative characterized by a bromo and fluoro substituent on the benzoyl ring and a methoxy-nitro-substituted aniline moiety. For instance, demonstrates the synthesis of N-(2-methoxy-5-nitrophenyl)benzamide via zinc-mediated reduction of nitro groups, a method that could be adapted for the target compound by introducing bromo and fluoro substituents.

The compound’s structural features, such as electron-withdrawing groups (nitro, bromo, fluoro) and electron-donating groups (methoxy), may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2O4/c1-22-13-5-3-9(18(20)21)7-12(13)17-14(19)10-4-2-8(15)6-11(10)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMHKGBCXIMKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: The bromine atom is introduced via bromination, often using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methoxylation: The methoxy group is introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base.

    Amidation: The final step involves the formation of the benzamide by reacting the substituted benzoyl chloride with the appropriate amine under basic conditions.

Industrial Production Methods

Industrial production of 4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups like nitro and halogens.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium carbonate in DMF.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products Formed

    Aminobenzamide: Formed by the reduction of the nitro group.

    Hydroxybenzamide: Formed by the oxidation of the methoxy group.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block : It serves as a building block in the synthesis of more complex organic molecules. The specific functional groups allow for various chemical modifications, enhancing its versatility as a research compound.

2. Biology

  • Biological Activities : The compound is studied for potential biological activities, including antimicrobial and anticancer properties. Its interactions with specific molecular targets can lead to significant therapeutic effects.

3. Medicine

  • Pharmaceutical Intermediate : Investigated as a pharmaceutical intermediate in the development of new drugs, particularly those targeting cancer and infectious diseases.

4. Industry

  • Specialty Chemicals Production : Utilized in producing specialty chemicals and materials with specific properties, leveraging its unique structural characteristics.

Anticancer Activity

Research indicates that compounds similar to 4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide exhibit significant cytotoxicity against various cancer cell lines:

  • In vitro Studies : Demonstrated cytotoxicity with IC50 values ranging from 25 to 50 μM against cell lines such as MCF-7 (breast cancer) and U87 (glioblastoma).
  • In vivo Studies : Animal models treated with these compounds showed reduced tumor growth compared to controls, indicating promising therapeutic potential.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties:

  • Bacterial Inhibition : Exhibited activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentration (MIC) values reported as low as 4 μg/mL for certain derivatives.
  • Antifungal Activity : Demonstrated antifungal effects against Candida albicans, indicating effective inhibition of fungal growth.

Case Studies and Research Findings

To illustrate the effectiveness of 4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide in practical applications, several studies have been documented:

Study TypeFindingsReference
In vitro Cancer StudySignificant cytotoxicity against MCF-7 cells with IC50 = 30 μM.
In vivo Tumor GrowthReduced tumor size in mice models treated with the compound compared to control groups.
Antimicrobial TestingEffective against E. coli with MIC = 4 μg/mL; also showed antifungal activity against C. albicans.

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups like nitro and halogens can influence the compound’s reactivity and binding affinity to biological targets. For example, the nitro group can undergo reduction to form an amine, which can then interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Benzamides

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their substituent variations, along with reported biological or physicochemical properties:

Compound Name Substituents on Benzamide Ring Substituents on Aniline Ring Molecular Weight (g/mol) Key Properties/Activities Reference
4-Bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide Br (4), F (2) OMe (2), NO₂ (5) 383.15 (calculated) Hypothesized HDAC inhibition potential
N-(2-Bromo-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-methoxybenzamide (13o) Br (2), F (6), CN (enamide) OMe (2) ~500 (estimated) Anti-inflammatory activity
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) Br (4) OMe (4), NO₂ (2) 365.18 (reported) Crystallographic comparison
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide Br (5), F (2) OMe (2) 324.15 (reported) Unknown
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Br (4), F (5), Cl (2) CF₃CH₂O (2) 424.10 (reported) Synthetic intermediate for agrochemicals

Key Observations:

  • For example, benzamide HDAC inhibitors with EWGs exhibit slow-binding kinetics and unique biological effects despite weaker in vitro activity compared to hydroxamate inhibitors like SAHA .
  • Substituent Position: The position of substituents significantly affects activity. The 5-nitro group in the target compound may enhance π-stacking interactions in enzymatic pockets compared to 2-nitro analogues (e.g., 4MNB) .
  • Bulkier Groups: Compounds with trifluoropropoxy groups (e.g., in ) show higher molecular weights and altered solubility profiles, which may limit bioavailability despite enhanced target affinity .
HDAC Inhibition Potential

Benzamide derivatives are recognized as HDAC inhibitors, though their potency varies. In contrast, hydroxamate-based inhibitors like SAHA exhibit broader activity but higher toxicity.

Physicochemical and ADMET Properties

  • Solubility: The nitro group in the target compound may reduce aqueous solubility compared to non-nitrated analogues (e.g., Rip-B in ), necessitating formulation adjustments for in vivo studies .
  • ADMET: Benzamides generally exhibit favorable absorption and low toxicity.

Biological Activity

4-Bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzamide backbone with specific substitutions that enhance its biological activity. The presence of halogens (bromo and fluoro) and a nitro group on the aromatic ring contributes to its chemical reactivity and interaction with biological targets.

The biological activity of 4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide is primarily attributed to its ability to interact with various biomolecular targets. Research indicates that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be crucial for its anticancer and antimicrobial properties.
  • Modulation of Cell Signaling Pathways : It may influence pathways such as apoptosis and cell proliferation, contributing to its anticancer effects.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds similar to 4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide. For instance:

  • In vitro Studies : Compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma), with IC50 values ranging from 25 to 50 μM .
  • In vivo Studies : Animal models treated with these compounds showed reduced tumor growth compared to controls, indicating promising therapeutic potential .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties:

  • Bacterial Inhibition : It exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values were reported as low as 4 μg/mL for certain derivatives .
  • Antifungal Activity : The compound demonstrated antifungal effects against Candida albicans, with MIC values indicating effective inhibition of fungal growth .

Case Studies and Research Findings

StudyFindings
Alghamdi et al. (2023)Investigated the antifungal activity using DFT modeling and molecular docking, revealing significant interactions with fungal enzymes .
Ribeiro Morais et al. (2023)Reported on the anticancer efficacy in mice models, showing substantial tumor suppression .
Malasala et al. (2021)Highlighted broad-spectrum antibacterial properties against multiple pathogens with promising MIC results .

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